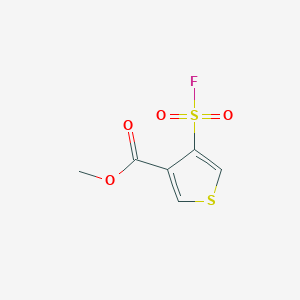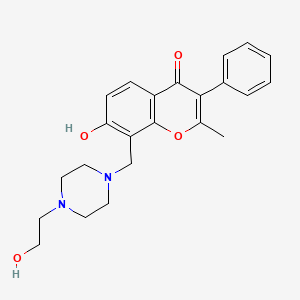
Methyl 4-fluorosulfonylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-fluorosulfonylthiophene-3-carboxylate: is an organic compound with the molecular formula C6H5FO4S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a fluorosulfonyl group and a carboxylate ester group attached to the thiophene ring. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of thiophene with fluorosulfonyl chloride in the presence of a base, followed by esterification with methanol to form the desired compound .
Industrial Production Methods: Industrial production of Methyl 4-fluorosulfonylthiophene-3-carboxylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Methyl 4-fluorosulfonylthiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions may involve the use of bases or acids to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or reducing agents like sodium borohydride can be used.
Esterification and Hydrolysis: Acidic or basic conditions can be employed to carry out esterification or hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
科学的研究の応用
Chemistry: Methyl 4-fluorosulfonylthiophene-3-carboxylate is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound can be used to study the interactions of thiophene derivatives with biological targets. It may also serve as a starting material for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities .
作用機序
The mechanism of action of Methyl 4-fluorosulfonylthiophene-3-carboxylate depends on its specific application. In chemical reactions, the fluorosulfonyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The thiophene ring can participate in various redox reactions, and the carboxylate ester group can undergo hydrolysis or esterification .
類似化合物との比較
- Methyl 4-chlorosulfonylthiophene-3-carboxylate
- Methyl 4-bromosulfonylthiophene-3-carboxylate
- Methyl 4-methylsulfonylthiophene-3-carboxylate
Comparison: Methyl 4-fluorosulfonylthiophene-3-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated or methylated derivatives may not be as effective .
特性
IUPAC Name |
methyl 4-fluorosulfonylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAJLDCLFPUKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2959730.png)
![8-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2959732.png)
![5-Fluoro-3-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indole](/img/structure/B2959733.png)






![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959749.png)


![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
